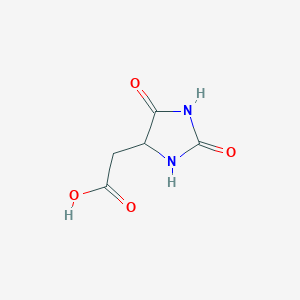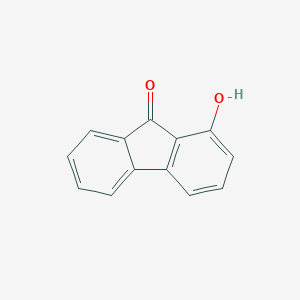
Imidazol de Sodio
Descripción general
Descripción
Sodium imidazole is a chemical compound that consists of a sodium ion and an imidazole ring. Imidazole is an aromatic heterocycle with two non-adjacent nitrogen atoms. Sodium imidazole is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Sodium imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a buffer in biochemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a component in buffer solutions for protein purification.
Medicine: Investigated for its potential use in drug development, particularly in antifungal and anticancer therapies.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Imidazole interacts with several targets, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These targets play crucial roles in various biological processes, contributing to the compound’s diverse applications.
Mode of Action
The mode of action of Sodium Imidazole is complex and multifaceted. It is believed to interact with its targets, causing changes that lead to its observed effects . For instance, it can displace the His-tag from nickel coordination, freeing the His-tagged proteins .
Biochemical Pathways
Imidazole is involved in several biochemical pathways. It is a key component in the biosynthesis of histidine and purines . The imidazole ring is also present in important biological building blocks, such as histidine and the related hormone histamine .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The result of Sodium Imidazole’s action is dependent on its targets and mode of action. For instance, it can interfere with the synthesis of ergosterol, an essential component of fungal cell membranes . This effectively inhibits fungal growth and replication .
Action Environment
The antibacterial activity of imidazole and imidazolium salts is highly dependent upon their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule . This suggests that environmental factors, such as the presence of hydrophobic substances, can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Sodium Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with nitric oxide synthase, which makes it an interesting drug target in inflammation, neurodegenerative diseases, and tumors of the nervous system .
Cellular Effects
Sodium Imidazole has been shown to have effects on various types of cells and cellular processes. For example, imidazole and imidazolium salts derived from L-valine and L-phenylalanine have been shown to serve as potent antibacterial agents with low cytotoxicity to human cell lines . The antibacterial activity of these compounds is highly dependent upon their lipophilicity .
Molecular Mechanism
The molecular mechanism of Sodium Imidazole involves its interaction with biomolecules and its effect on gene expression. Imidazole alters the cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol, the primary fungal cell sterol, via inhibition of the demethylation of lanosterol . This leads to cell membrane and internal organelle disruption and cell death .
Temporal Effects in Laboratory Settings
The effects of Sodium Imidazole can change over time in laboratory settings. For instance, imidazole exhibits tautomeric equilibrium between its 1H-imidazole and 3H-imidazole forms, where the position of the hydrogen atom on the nitrogen atom changes . It can also undergo oxidation reactions under certain conditions .
Dosage Effects in Animal Models
The effects of Sodium Imidazole can vary with different dosages in animal models. For instance, imidazole derivatives have been used in the systemic treatment of mycoses in various animal species .
Metabolic Pathways
Sodium Imidazole is involved in various metabolic pathways. For example, it is biosynthesized from histidine itself by the action of the enzyme histidine decarboxylase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium imidazole can be synthesized through the reaction of imidazole with sodium hydroxide. The reaction typically involves dissolving imidazole in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of sodium imidazole.
Industrial Production Methods: In industrial settings, sodium imidazole is produced using large-scale reactors where imidazole and sodium hydroxide are combined under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is then purified and dried for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium imidazole undergoes several types of chemical reactions, including:
Oxidation: Sodium imidazole can be oxidized to form imidazole-2-carboxylic acid.
Reduction: It can be reduced to form imidazoline derivatives.
Substitution: Sodium imidazole can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often occur in the presence of halogenated compounds under basic conditions.
Major Products Formed:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole compounds depending on the reactants used.
Comparación Con Compuestos Similares
Imidazole: The parent compound of sodium imidazole, used widely in organic synthesis and as a building block for pharmaceuticals.
Imidazoline: A reduced form of imidazole, used in medicinal chemistry for its biological activity.
Benzimidazole: A fused ring compound similar to imidazole, known for its use in antifungal and antiparasitic drugs.
Uniqueness of Sodium Imidazole: Sodium imidazole is unique due to its ionic nature, which enhances its solubility in water and makes it suitable for use in aqueous environments. This property distinguishes it from other imidazole derivatives and expands its range of applications in both research and industry.
Propiedades
IUPAC Name |
sodium;imidazol-3-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N2.Na/c1-2-5-3-4-1;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWMPSVROAMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C[N-]1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N2Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5587-42-8 | |
| Record name | Imidazole, sodium derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Sodium Imidazole in organic synthesis?
A1: Sodium Imidazole is a versatile reagent in organic synthesis. The provided research highlights its use in various reactions, including:
- Preparation of Thioethers: It acts as a nucleophile, reacting with halogenated compounds like bromopyridine to form thioethers, crucial intermediates in synthesizing pharmaceuticals like lansoprazole [].
- Synthesis of 1,3-Oxathiole-2-thione Derivatives: It reacts with carbon disulfide to form Sodium 1-Imidazolecarbodithioate, which further reacts with α-haloketones to yield 1,3-oxathiole derivatives [].
- Synthesis of Imidazolium-based Ionic Liquids: Alkyl imidazoles, synthesized from Sodium Imidazole, are used as precursors for preparing hydrophobic functional acidic ionic liquids, showcasing its utility in materials science [].
Q2: Can you elaborate on the role of Sodium Imidazole in the synthesis of (E)-4-(methyl imidazolyl) methyl cinnamate, an intermediate for ozagrel?
A: While not directly involved in the final synthetic step, Sodium Imidazole plays a crucial preparatory role []. The research describes a two-step process:
Q3: How is Sodium Imidazole utilized in the purification of pharmaceuticals?
A: The research demonstrates the application of Sodium Imidazole in purifying 5-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, a key intermediate for pharmaceuticals like Omeprazole []. The crude product, obtained through asymmetric oxidation, is purified using Sodium Imidazole in a specific solvent system. This method, involving lower alcohol and acetonitrile, leads to high-purity (99.9% optical purity and 99.6% content) product crystallization, signifying its effectiveness in large-scale pharmaceutical purification.
Q4: Are there any studies on the reaction kinetics of Sodium Imidazole reactions?
A: Yes, a study investigated the kinetics of thioether synthesis using Sodium Imidazole and bromopyridine []. Researchers employed a novel technique combining photoelectronic microscopy and computer imaging tracing. By analyzing the gray scales of digital images, they established concentration-gray scale standard curves for the thioether product. This enabled the determination of reactant concentrations over time, leading to the derivation of the reaction kinetics curve and rate equation. This study provided insights into the mass transfer mechanisms at the liquid-liquid interface during thioether synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B147061.png)
